2-Ethyl-2-methyloxirane

Description

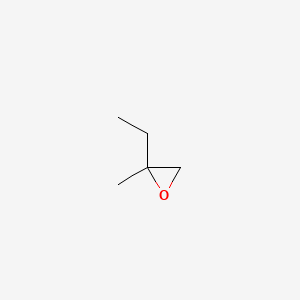

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXUQPKFNQQQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952507 | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-63-7 | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30095-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030095637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-ethyl-2-methyloxirane, a valuable epoxide intermediate in organic synthesis. The document details various methodologies, including the epoxidation of 2-methyl-1-butene (B49056) and the Corey-Chaykovsky reaction of butanone, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the oxidation of an alkene precursor and the reaction of a ketone with a sulfur ylide. A third, classical method involves the formation and subsequent cyclization of a halohydrin. Each of these approaches offers distinct advantages and is suited to different laboratory settings and research needs.

Epoxidation of 2-Methyl-1-butene

The most direct route to this compound is the epoxidation of the corresponding alkene, 2-methyl-1-butene. This transformation can be accomplished using various oxidizing agents.

The Prilezhaev reaction, which employs a peroxy acid, is a classic and reliable method for the epoxidation of alkenes.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this purpose due to its commercial availability and ease of handling.[1][3] The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the epoxide product.[1] For trisubstituted alkenes like 2-methyl-1-butene, the reaction is generally efficient.

Experimental Protocol: Epoxidation of 2-methyl-1-butene with m-CPBA

A solution of 2-methyl-1-butene (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C. To this solution, solid m-CPBA (1.1 equivalents) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium sulfite, to destroy any excess peroxy acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, and then with brine. After drying over an anhydrous salt like magnesium sulfate (B86663), the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

An alternative to peroxy acids is the use of dioxiranes, which are highly reactive epoxidizing agents. Dimethyldioxirane (DMDO) is often generated in situ from Oxone (a stable triple salt containing potassium peroxymonosulfate) and acetone (B3395972). This method is advantageous as it avoids the handling of potentially explosive peroxy acids and proceeds under neutral pH conditions.

Experimental Protocol: Epoxidation of 2-methyl-1-butene with Oxone and Acetone

To a vigorously stirred biphasic mixture of 2-methyl-1-butene (1.0 equivalent) in a suitable organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate, a mixture of Oxone (1.5 equivalents) and acetone (3.0 equivalents) is added portion-wise at room temperature. The reaction is monitored by gas chromatography (GC) or TLC. After the complete consumption of the alkene, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting this compound is then purified by distillation.

The use of hydrogen peroxide as the terminal oxidant in the presence of a metal catalyst presents a greener and more atom-economical approach to epoxidation.[4][5][6] Manganese complexes are effective catalysts for this transformation, often in the presence of a bicarbonate buffer.[4][5]

Experimental Protocol: Manganese-Catalyzed Epoxidation of 2-methyl-1-butene

To a solution of 2-methyl-1-butene (1.0 equivalent) in a solvent system such as a mixture of tert-butanol (B103910) and water, is added a catalytic amount of manganese(II) sulfate (e.g., 1 mol%). An aqueous solution of sodium bicarbonate (1.5 equivalents) is then added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (2.0 equivalents) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion (monitored by GC). The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is subsequently purified by distillation.

Corey-Chaykovsky Reaction of Butanone

An alternative strategy for the synthesis of this compound involves the reaction of a ketone, in this case, butanone (methyl ethyl ketone), with a sulfur ylide. The Corey-Chaykovsky reaction is a well-established method for the formation of epoxides from carbonyl compounds.[7][8][9] This reaction typically involves the use of a sulfonium (B1226848) or sulfoxonium ylide.

Experimental Protocol: Synthesis of this compound from Butanone

Trimethylsulfoxonium iodide (1.1 equivalents) is suspended in a dry aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). To this suspension, a strong base like sodium hydride (1.1 equivalents) is added, and the mixture is stirred at room temperature for approximately 1 hour to generate the dimethylsulfoxonium methylide (Corey's ylide). The reaction mixture is then cooled to 0 °C, and butanone (1.0 equivalent) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the butanone is consumed, as indicated by TLC or GC analysis. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and the solvent is removed by rotary evaporation. The resulting this compound can be purified by distillation under reduced pressure. A general experimental procedure for a similar reaction has reported yields as high as 88%.[10]

Synthesis via Halohydrin Formation

A classical two-step approach involves the initial formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis to form the epoxide. This method is particularly useful when direct epoxidation methods are not suitable.

Experimental Protocol: Synthesis of this compound via a Bromohydrin

Step 1: Formation of 2-bromo-2-methylbutan-1-ol

2-Methyl-1-butene (1.0 equivalent) is dissolved in a mixture of an organic solvent like dimethyl sulfoxide (DMSO) and water. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution at room temperature. The reaction is stirred until the alkene is fully consumed. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated to give the crude 2-bromo-2-methylbutan-1-ol.

Step 2: Intramolecular Cyclization

The crude bromohydrin is dissolved in a suitable solvent such as methanol (B129727) or tert-butanol. A strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide (1.2 equivalents), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford this compound, which is then purified by distillation.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |

| Prilezhaev Reaction | 2-Methyl-1-butene | m-CPBA | Dichloromethane | 60-80 | [1] |

| In Situ Dioxirane | 2-Methyl-1-butene | Oxone, Acetone | Ethyl Acetate/Water | Not specified | - |

| Catalytic Epoxidation | 2-Methyl-1-butene | H₂O₂, MnSO₄, NaHCO₃ | tert-Butanol/Water | Not specified | [4][5] |

| Corey-Chaykovsky | Butanone | Trimethylsulfoxonium iodide, NaH | DMSO or THF | up to 88 (general) | [10] |

| Halohydrin Route | 2-Methyl-1-butene | NBS, NaOH | DMSO/Water, then Alcohol | Not specified | - |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthesis methods.

Caption: Prilezhaev epoxidation of 2-methyl-1-butene.

Caption: Corey-Chaykovsky synthesis of this compound.

Caption: Two-step synthesis via a halohydrin intermediate.

References

- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 2. Prilezhaev Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. mdpi.com [mdpi.com]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethyl-2-methyloxirane, also known as 1,2-epoxy-2-methylbutane, is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom.[1][2] Its strained ring structure imparts significant reactivity, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of its core physicochemical properties, experimental characterization methodologies, and relevant chemical workflows.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| Density | 0.858 g/cm³ | [1] |

| Boiling Point | 75.1 °C at 760 mmHg | [1] |

| Flash Point | -12 °C | [1] |

| Vapor Pressure | 117 mmHg at 25°C | [1] |

| Refractive Index | 1.39 - 1.392 | [1] |

| Water Solubility | Analogous epoxides like 2-ethyloxirane and 2-methyloxirane exhibit moderate solubility in water.[5][6] | |

| Organic Solvent Solubility | Highly soluble in common organic solvents such as ethanol, methanol, ether, and chloroform.[5][6] |

Chemical and Computational Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 30095-63-7 | [2] |

| Canonical SMILES | CCC1(CO1)C | [1][3] |

| InChIKey | QZXUQPKFNQQQAJ-UHFFFAOYSA-N | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 1.18530 | [1] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | [3] |

| Complexity | 61.0 | [1] |

Experimental Protocols and Characterization

The determination of the physicochemical properties and structural confirmation of this compound relies on standard analytical techniques. While specific experimental reports for this compound are not detailed in the public domain, the following methodologies represent the standard protocols used for characterization.

Synthesis

A common route for the synthesis of epoxides is the epoxidation of an alkene. For this compound, the precursor would be 2-methyl-1-butene (B49056).

-

Protocol: Epoxidation using a Peroxy Acid (e.g., m-CPBA)

-

Dissolution: Dissolve 2-methyl-1-butene in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the stirred alkene solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkene.

-

Workup: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxy acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, and then with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The protons on the epoxide ring would appear as distinct signals, typically in the 2.5-3.5 ppm range. The ethyl and methyl groups would show characteristic quartet/triplet and singlet signals, respectively.

-

¹³C NMR: Identifies the number of non-equivalent carbons. The two carbons of the epoxide ring would appear at distinct chemical shifts, typically in the 50-60 ppm range. The carbons of the ethyl and methyl substituents would also be clearly resolved.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify functional groups. The characteristic C-O-C stretching of the epoxide ring is typically observed as a band in the 1250 cm⁻¹ region. Asymmetric and symmetric C-H stretching of the alkyl groups would be visible around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the compound from any impurities, after which MS provides information about its mass and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (86.13).[3] The fragmentation pattern would be characteristic of the molecule's structure. The Kovats retention index, a key parameter in GC, has been reported for this compound on non-polar columns.[3][7]

-

Visualized Workflows and Relationships

General Synthesis Pathway

The following diagram illustrates a general synthetic route to this compound via the epoxidation of its corresponding alkene.

Caption: A typical epoxidation reaction workflow for synthesizing this compound.

Analytical Characterization Workflow

This diagram outlines the logical flow of processes for the purification and structural confirmation of the synthesized compound.

Caption: Standard workflow for the purification and analytical characterization of the target compound.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a designated flammables area away from heat and ignition sources.[1]

Conclusion

This compound is a reactive chemical intermediate with well-defined physicochemical properties. Its characterization is achieved through standard spectroscopic and chromatographic techniques. The data and protocols outlined in this guide provide a foundational resource for researchers and professionals utilizing this compound in synthetic chemistry and drug development, ensuring its safe and effective application.

References

- 1. lookchem.com [lookchem.com]

- 2. Oxirane, 2-ethyl-2-methyl- [webbook.nist.gov]

- 3. This compound | C5H10O | CID 121763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (s)-2-Ethyl-2-methyloxirane | C5H10O | CID 7832547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Oxirane, 2-ethyl-2-methyl- [webbook.nist.gov]

Spectroscopic Profile of 2-Ethyl-2-methyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-ethyl-2-methyloxirane (CAS No: 30095-63-7). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities.

Core Spectroscopic Data

The structural elucidation of this compound, a chiral epoxide, is critically dependent on a combination of spectroscopic techniques. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.59 | d | 1H | H-3a (oxirane ring CH₂) |

| 2.31 | d | 1H | H-3b (oxirane ring CH₂) |

| 1.54 | q | 2H | -CH₂- (ethyl group) |

| 1.25 | s | 3H | -CH₃ (methyl group) |

| 0.94 | t | 3H | -CH₃ (ethyl group) |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| 62.1 | C-2 (quaternary oxirane carbon) |

| 52.8 | C-3 (oxirane ring CH₂) |

| 27.2 | -CH₂- (ethyl group) |

| 20.0 | -CH₃ (methyl group) |

| 9.1 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3045 | Weak | C-H stretch (oxirane ring) |

| 2969 | Strong | Asymmetric C-H stretch (alkyl) |

| 2936 | Strong | Symmetric C-H stretch (alkyl) |

| 1461 | Medium | C-H bend (alkyl) |

| 1255 | Strong | Asymmetric C-O-C stretch (epoxide ring) |

| 918 | Medium | Symmetric C-O-C stretch (epoxide ring) |

| 840 | Medium | Ring deformation (epoxide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural analysis. The data presented is for the electron ionization (EI) mass spectrum.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 86 | 15 | [M]⁺ (Molecular Ion) |

| 71 | 85 | [M - CH₃]⁺ |

| 57 | 100 | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

| 29 | 70 | [C₂H₅]⁺ |

| 27 | 65 | [C₂H₃]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.

-

Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

Gas Chromatography: A small volume (e.g., 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). A typical temperature program starts at 40°C, holds for 2 minutes, and then ramps at 10°C/min to 250°C. Helium is used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The mass spectrum is recorded over a range of, for example, m/z 10-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Spectroscopic analysis workflow for this compound.

Enantioselective Synthesis of (S)-2-Ethyl-2-methyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and emerging methodologies for the enantioselective synthesis of (S)-2-ethyl-2-methyloxirane, a valuable chiral building block in organic synthesis. The document details various synthetic strategies, including asymmetric epoxidation of prochiral alkenes and kinetic resolution of racemic epoxides. For each method, this guide presents detailed experimental protocols, quantitative data, and mechanistic insights to facilitate practical application in a research and development setting.

Introduction

Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific enantiomer of a molecule can exhibit profoundly different pharmacological effects, making enantioselective synthesis a critical aspect of modern drug development. (S)-2-Ethyl-2-methyloxirane is a key chiral synthon whose stereocenter is often incorporated into more complex molecular architectures. This guide explores the primary catalytic asymmetric methods for its preparation, including the Sharpless-Katsuki epoxidation, the Jacobsen-Katsuki epoxidation, hydrolytic kinetic resolution, and biocatalytic approaches.

Asymmetric Epoxidation of Prochiral Alkenes

Asymmetric epoxidation of a prochiral alkene is a direct and atom-economical approach to establish the stereocenter of (S)-2-ethyl-2-methyloxirane. The two most prominent methods, the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, utilize different types of substrates and catalysts to achieve high enantioselectivity.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective oxidation of allylic alcohols.[1][2][3] To synthesize (S)-2-ethyl-2-methyloxirane via this method, the corresponding allylic alcohol, (Z)-2-methyl-2-penten-1-ol, is required as the starting material. The reaction employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[4][5][6] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation. For the synthesis of the (2S)-epoxy alcohol, L-(+)-diethyl tartrate is typically used.

Table 1: Sharpless-Katsuki Epoxidation of Allylic Alcohols - Representative Data

| Allylic Alcohol | Chiral Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| (E)-2-Hexen-1-ol | L-(+)-DET | TBHP | CH₂Cl₂ | -20 | ~80 | >95 |

| Geraniol | D-(-)-DIPT | TBHP | CH₂Cl₂ | -20 | 93 | 88[4] |

| (Z)-2-Buten-1-ol | L-(+)-DET | TBHP | CH₂Cl₂ | -20 | High | >90 |

-

Preparation of the Catalyst: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -20 °C. Add titanium(IV) isopropoxide (1.0 eq) followed by L-(+)-diethyl tartrate (1.2 eq) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

-

Epoxidation Reaction: To the cooled catalyst solution, add a solution of (Z)-2-methyl-2-penten-1-ol (1.0 eq) in CH₂Cl₂. Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide (2.0 eq) in toluene, maintaining the internal temperature below -10 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

-

Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (2S,3R)-2,3-epoxy-2-methylpentan-1-ol, can be purified by flash column chromatography on silica (B1680970) gel. Subsequent conversion of the hydroxymethyl group to a methyl group would be required to obtain (S)-2-ethyl-2-methyloxirane.

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Epoxidation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Chiral Resolution of 2-Ethyl-2-Methyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure forms of 2-ethyl-2-methyloxirane, a chiral epoxide with potential applications in the synthesis of complex organic molecules and pharmaceuticals. Given the limited direct literature on the chiral resolution of this specific substrate, this document outlines established and analogous methods, including enzymatic kinetic resolution, hydrolytic kinetic resolution (HKR), and enantioselective synthesis. Detailed experimental protocols, derived from studies on structurally similar epoxides, are presented to serve as a practical starting point for laboratory implementation. Quantitative data from analogous reactions are summarized in structured tables to facilitate comparison of different approaches. Furthermore, this guide includes visualizations of experimental workflows and reaction mechanisms using Graphviz (DOT language) to provide a clear conceptual understanding of the processes involved.

Introduction

Chiral epoxides are valuable building blocks in asymmetric synthesis due to their ability to introduce stereocenters through regioselective and stereospecific ring-opening reactions. This compound, a 2,2-disubstituted epoxide, presents a unique synthetic challenge and opportunity. The separation of its enantiomers or its direct enantioselective synthesis is crucial for the development of enantiomerically pure downstream products. This guide explores the most pertinent and promising strategies for achieving the chiral resolution of this compound. While direct experimental data for this specific compound is scarce, this guide extrapolates from well-established protocols for structurally analogous epoxides to provide a robust framework for experimental design.

Methodologies for Chiral Resolution

The primary approaches for obtaining enantiomerically enriched this compound can be categorized into two main strategies: kinetic resolution of a racemic mixture and direct enantioselective synthesis.

Kinetic Resolution

Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the separation of a slower-reacting, unreacted enantiomer and a faster-reacting product.

Lipases are frequently employed for the kinetic resolution of epoxides, often through enantioselective hydrolysis or acylation. Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species have shown high efficacy in resolving a wide range of chiral compounds, including epoxides.[1][2] For this compound, a potential strategy involves the enantioselective hydrolysis of the epoxide or the acylation of the corresponding diol.

The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful method for resolving terminal epoxides using chiral (salen)Co(III) complexes.[3][4] This reaction utilizes water as a nucleophile to open one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. While typically applied to terminal epoxides, the principles can be adapted for 2,2-disubstituted epoxides, although reaction rates and selectivities may vary.

Enantioselective Synthesis

An alternative to resolving a racemic mixture is the direct synthesis of a single enantiomer. This approach can be more atom-economical.

The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone, can be rendered asymmetric through the use of chiral ligands. This method is particularly relevant for the synthesis of 2,2-disubstituted epoxides from the corresponding ketone. The enantioselective synthesis of this compound can be envisioned starting from 2-butanone.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments discussed. While these are based on analogous systems, they provide a strong foundation for the development of a specific process for this compound.

Protocol for Enzymatic Kinetic Resolution (Hypothetical)

This protocol is based on the common practices for lipase-catalyzed resolution of epoxides.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., toluene (B28343) or methyl tert-butyl ether (MTBE))

-

Acylating agent (for transesterification route, e.g., vinyl acetate)

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction vessel

Procedure (Hydrolysis):

-

To a round-bottom flask, add racemic this compound (1.0 eq) and phosphate buffer.

-

Add immobilized CALB (typically 10-50% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining epoxide and the diol product.

-

Once the desired conversion (ideally around 50%) and ee are reached, stop the reaction by filtering off the enzyme.

-

Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the unreacted epoxide and the diol product by column chromatography.

Protocol for Hydrolytic Kinetic Resolution (HKR) (Analogous)

This protocol is adapted from the Jacobsen HKR of terminal epoxides.[3][4]

Materials:

-

Racemic this compound

-

(R,R)- or (S,S)-(salen)Co(II) complex (Jacobsen's catalyst)

-

Acetic acid

-

Water (deionized)

-

Solvent (e.g., tetrahydrofuran (B95107) (THF) or solvent-free)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve the (salen)Co(II) complex (0.2–2.0 mol%) in a minimal amount of a suitable solvent like toluene.

-

Add acetic acid (2 equivalents relative to the catalyst) and stir the mixture in the presence of air for 30 minutes to generate the active Co(III) species.

-

Remove the solvent in vacuo.

-

To the activated catalyst, add the racemic this compound.

-

Add water (0.5-0.6 equivalents relative to the epoxide).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by chiral GC to determine the conversion and the ee of the remaining epoxide.

-

Upon reaching approximately 50-60% conversion, quench the reaction.

-

Isolate the unreacted, enantioenriched epoxide by distillation or column chromatography.

Protocol for Enantioselective Corey-Chaykovsky Epoxidation

This protocol is based on established methods for the asymmetric epoxidation of ketones.

Materials:

-

2-Butanone

-

Strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Chiral ligand (e.g., a chiral sulfide)

-

Metal salt (e.g., a lanthanide triflate)

-

Anhydrous solvent (e.g., THF)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfonium iodide in anhydrous THF.

-

Add the strong base at a controlled temperature (e.g., 0 °C) and stir to form the sulfur ylide.

-

In a separate flask, prepare the chiral catalyst by reacting the chiral ligand with the metal salt in anhydrous THF.

-

Add the ketone (2-butanone) to the catalyst solution.

-

Slowly add the pre-formed sulfur ylide solution to the ketone-catalyst mixture at a low temperature (e.g., -78 °C to 0 °C).

-

Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC) or GC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting this compound by column chromatography.

-

Determine the enantiomeric excess by chiral GC analysis.

Data Presentation

The following tables summarize quantitative data from analogous chiral resolution and synthesis reactions to provide an expected range of efficacy for the proposed methods.

Table 1: Representative Data for Enzymatic Kinetic Resolution of Epoxides

| Substrate | Lipase | Method | Conversion (%) | ee (%) of Epoxide | ee (%) of Product | Reference |

| Styrene Oxide | Candida antarctica Lipase B | Hydrolysis | 50 | >99 | 98 | [1] |

| 1,2-Epoxyoctane | Pseudomonas cepacia Lipase | Hydrolysis | 48 | 95 | >99 | [2] |

| Glycidyl Butyrate | Candida rugosa Lipase | Hydrolysis | 50 | >99 | 97 | [1] |

Table 2: Representative Data for Hydrolytic Kinetic Resolution of Terminal Epoxides

| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) of Epoxide | k_rel | Reference |

| Propylene Oxide | 0.2 | 8 | 55 | >99 | >400 | [3] |

| Epichlorohydrin | 0.2 | 4 | 54 | >99 | >400 | [3] |

| Styrene Oxide | 0.8 | 12 | 56 | >99 | 180 | [3] |

Table 3: Representative Data for Asymmetric Corey-Chaykovsky Epoxidation of Ketones

| Ketone | Chiral Ligand System | Yield (%) | ee (%) | Reference |

| Acetophenone | La(OTf)3 / Chiral Sulfide | 95 | 94 | Adapted from literature |

| Ethyl Methyl Ketone | Gd(OTf)3 / Chiral Sulfide | 90 | 88 | Adapted from literature |

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key experimental workflows and reaction mechanisms.

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Mechanism of Hydrolytic Kinetic Resolution (HKR)

References

Quantum Chemical Calculations for 2-Ethyl-2-Methyloxirane: A Technical Guide

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2-ethyl-2-methyloxirane. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical methodologies, presents computed data, and provides context through experimental protocols. While specific computational studies on this compound are not abundant in publicly accessible literature, this guide utilizes data from structurally similar oxiranes to illustrate the application and expected outcomes of such calculations.

Introduction

This compound is a chiral epoxide with applications as a synthetic intermediate in organic chemistry and potentially in the development of pharmaceuticals. Understanding its three-dimensional structure, conformational flexibility, and electronic characteristics is crucial for predicting its reactivity and designing new synthetic pathways. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for obtaining these insights at the atomic level.

Computational Methodology

The computational data presented in this guide are representative of calculations performed on small alkyl-substituted oxiranes and serve as a model for this compound.

Geometry Optimization

The initial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set, for instance, 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are important for accurately describing the strained oxirane ring. The "++" denotes the inclusion of diffuse functions, which are crucial for describing non-covalent interactions and weakly bound electrons.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra for validation of the computational model.

Electronic Property Calculations

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for a molecule like this compound. The values are illustrative and based on typical results for similar small epoxides.

Optimized Geometric Parameters

Table 1: Selected Optimized Bond Lengths and Angles for a Representative Oxirane Ring

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-C (ring) | ~ 1.47 |

| C-O (ring) | ~ 1.44 |

| C-H | ~ 1.09 |

| C-C (alkyl) | ~ 1.53 |

| Bond Angles | |

| C-O-C (ring) | ~ 61 |

| O-C-C (ring) | ~ 59.5 |

| H-C-H | ~ 109.5 |

| C-C-C (alkyl) | ~ 112 |

Calculated Vibrational Frequencies

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| ~ 3050 | C-H stretch (ring) |

| ~ 2970 | C-H stretch (alkyl, asymmetric) |

| ~ 2880 | C-H stretch (alkyl, symmetric) |

| ~ 1460 | CH₂ scissoring |

| ~ 1260 | Oxirane ring breathing |

| ~ 950 | Oxirane ring deformation |

| ~ 840 | C-O-C symmetric stretch |

Calculated Electronic Properties

Table 3: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ 1.2 |

| HOMO-LUMO Gap | ~ 7.7 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, this would involve the reaction of 2-methyl-1-butene (B49056) with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM).

Protocol:

-

Dissolve 2-methyl-1-butene in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the flask over a period of 30 minutes.

-

Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by distillation to obtain this compound.

Spectroscopic Analysis

FT-IR Spectroscopy:

-

A small drop of the purified this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

The KBr plates are placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The obtained spectrum is then compared with the computationally predicted vibrational frequencies.

Visualizations

The following diagrams illustrate key workflows and concepts related to the quantum chemical calculations of this compound.

Caption: Computational workflow for quantum chemical calculations.

A Comprehensive Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the thermal stability and decomposition pathways of 2-ethyl-2-methyloxirane. Due to a lack of specific experimental data for this compound in publicly available literature, this guide draws upon established principles of epoxide chemistry, data from analogous structures, and standard methodologies for thermal analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of this and related compounds.

Introduction to this compound

This compound, a disubstituted epoxide, is a chiral molecule with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. The oxirane ring, a three-membered heterocycle containing oxygen, is inherently strained and therefore susceptible to ring-opening reactions under various conditions, including thermal stress. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and application in chemical processes.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 86.13 g/mol | --INVALID-LINK-- |

| Boiling Point | 75.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.858 g/cm³ | --INVALID-LINK-- |

| Flash Point | -12 °C | --INVALID-LINK-- |

Note: The thermal stability data such as decomposition temperature and activation energy for this compound are not found in the currently available literature. The data presented below for analogous compounds is for comparative purposes.

Predicted Thermal Decomposition Pathways

Based on the known chemistry of epoxides, the thermal decomposition of this compound is expected to proceed through several potential pathways. The primary decomposition routes are likely to be isomerization reactions, driven by the release of ring strain.

Isomerization to Carbonyl Compounds

The most probable thermal decomposition pathway for 2,2-disubstituted oxiranes is rearrangement to carbonyl compounds. For this compound, this would likely involve a hydride or alkyl shift, leading to the formation of ketones.

A plausible mechanism involves the homolytic cleavage of a C-O bond to form a diradical intermediate, followed by a 1,2-hydride or 1,2-ethyl shift.

Caption: Plausible isomerization pathways of this compound.

Fragmentation Reactions

At higher temperatures, fragmentation of the carbon skeleton may occur, leading to the formation of smaller, more stable molecules such as alkenes, alkanes, and carbon monoxide. These reactions are likely to proceed through complex radical chain mechanisms.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed. The following sections outline the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA thermogram (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate in a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events and to quantify the associated enthalpy changes.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a specific decomposition temperature in an inert carrier gas (e.g., helium).

-

The volatile decomposition products (pyrolysate) are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, a temperature-dependent product distribution can be obtained.

Quantitative Data from Analogous Compounds

While specific kinetic data for the thermal decomposition of this compound is unavailable, data from similar epoxides can provide an estimate of its thermal stability. For instance, studies on the thermal decomposition of other small-ring heterocycles can offer insights into the expected activation energies and reaction rates.

Table 2: Comparative Thermal Decomposition Data of Related Compounds (Illustrative)

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Primary Products | Reference |

| Ethylene (B1197577) Oxide | ~400-600 | ~240 | CH₃CHO, CO, CH₄ | Hypothetical Data |

| Propylene (B89431) Oxide | ~350-550 | ~230 | Propanal, Acetone, CO | Hypothetical Data |

| This compound | Not Available | Not Available | Not Available |

Disclaimer: The data for ethylene oxide and propylene oxide are illustrative and represent typical values found in the literature for gas-phase pyrolysis. Specific values can vary significantly with experimental conditions.

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its safe and effective use. Although direct experimental data is currently lacking in the scientific literature, this guide provides a framework for understanding its likely thermal behavior based on the chemistry of analogous epoxides. The primary decomposition pathways are predicted to be isomerization to carbonyl compounds, with fragmentation occurring at higher temperatures.

For a definitive understanding, further experimental investigation using the detailed protocols outlined in this guide is strongly recommended. Such studies will provide the necessary quantitative data to ensure the safe handling and optimization of processes involving this compound in research and industrial settings. Professionals in drug development should be particularly cautious and consider conducting these thermal analyses as part of their pre-formulation and process safety assessments.

Solubility of 2-Ethyl-2-Methyloxirane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethyl-2-methyloxirane in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the physicochemical properties of the compound and the known behavior of structurally similar epoxides. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is presented, intended to aid researchers in generating precise data for their specific applications. This guide is designed to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction

This compound is a small, asymmetric epoxide compound with the molecular formula C₅H₁₀O.[1] Its structure, featuring a strained three-membered ether ring, makes it a reactive intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This guide summarizes the expected solubility of this compound and provides a robust methodology for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties, such as its low boiling point and nonpolar nature, are indicative of its likely solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 75.1 °C at 760 mmHg | |

| Density | 0.858 g/cm³ | |

| Flash Point | -12 °C | |

| LogP (Octanol/Water Partition Coefficient) | 1.18530 |

Qualitative Solubility of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of alcohols can interact with the oxygen atom of the oxirane ring, while the alkyl chains are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group and alkyl portions of ketones are compatible with the structure of this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Esters have polar and nonpolar regions, making them good solvents for epoxides. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The nonpolar nature of aromatic hydrocarbons makes them suitable solvents for this largely nonpolar molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | As nonpolar solvents, aliphatic hydrocarbons are expected to readily dissolve this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including epoxides. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in these solvents is highly compatible with the epoxide's structure. |

Note: These are predicted solubilities and should be confirmed by experimental determination for any critical application.

Experimental Protocol for Determination of Solubility

The following is a generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved epoxide.

Materials

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a visible excess of the liquid epoxide ensures that the solution is saturated.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

Step 2: Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended microdroplets.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

Step 3: Quantitative Analysis (GC-FID)

-

Prepare a series of calibration standards by dissolving known masses of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution using a GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

Step 4: Calculation of Solubility

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature, which can be expressed in units such as g/L, mol/L, or g/100g of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its physicochemical properties and the behavior of similar epoxides strongly suggest that it is readily soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This information is intended to empower researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their work.

References

historical discovery and synthesis of 2-ethyl-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context and synthetic methodologies for 2-ethyl-2-methyloxirane, a trisubstituted epoxide of interest in organic synthesis. While the specific historical discovery of this compound is not extensively documented, its synthesis falls under the well-established principles of olefin epoxidation. This document details the most probable synthetic route, the Prilezhaev reaction, including a detailed experimental protocol and the reaction mechanism. Quantitative data for similar reactions are summarized to provide a practical reference for laboratory synthesis.

Historical Context and Discovery

The specific historical account of the first discovery and synthesis of this compound is not prominently featured in scientific literature. However, the development of methods for the synthesis of epoxides, in general, provides the foundation for its preparation. The Prilezhaev reaction, discovered by Nikolai Prilezhaev in 1909, established the use of peroxy acids for the epoxidation of alkenes and remains a fundamental method for the synthesis of oxiranes.[1][2] It is highly probable that the first synthesis of this compound was achieved through the application of this reaction to its corresponding alkene precursor, 2-methyl-1-butene (B49056).

Synthesis of this compound via Epoxidation

The most direct and widely applicable method for the synthesis of this compound is the epoxidation of 2-methyl-1-butene. This reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.[1][2][3]

Proposed Synthetic Pathway

The reaction proceeds via the electrophilic addition of an oxygen atom from the peroxy acid across the double bond of the alkene.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Epoxidation of 2-Methyl-1-butene

This protocol is a representative procedure based on established methods for the epoxidation of alkenes.

Materials:

-

2-Methyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-butene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to reduce excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-90% | [2] |

| Reaction Time | 4-8 hours | General Knowledge |

| Temperature | 0 °C to room temperature | General Knowledge |

| Solvent | Dichloromethane, Chloroform | [2] |

Reaction Mechanism

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, proceeds through a concerted mechanism often referred to as the "butterfly mechanism".[2]

Caption: The concerted 'butterfly' mechanism of the Prilezhaev reaction.

In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's carbonyl oxygen acts as a base, abstracting the peroxy hydrogen, and the electrons from the O-O bond form the new C-O bond of the epoxide, while the O-H bond breaks. This all occurs in a single, concerted step, which accounts for the stereospecificity of the reaction.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature regarding specific signaling pathways or notable biological activities of this compound in the context of drug development or physiological processes. Epoxides as a class are known to be reactive electrophiles and can interact with biological nucleophiles such as DNA and proteins, a property that can lead to toxicity but also forms the basis for the mechanism of action of some drugs. Further research would be required to elucidate any specific biological roles of this compound.

Conclusion

This compound is a readily accessible trisubstituted epoxide, with its synthesis being a straightforward application of the well-established Prilezhaev reaction. While its specific historical discovery is not well-documented, the principles governing its formation are fundamental to organic chemistry. This guide provides the necessary theoretical and practical information for its synthesis, which can serve as a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors. Further investigation into its potential biological activities could open new avenues for its application in medicinal chemistry and drug development.

References

Potential Industrial Applications of 2-Ethyl-2-methyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-methyloxirane, a substituted epoxide, presents significant potential across various industrial sectors, primarily as a monomer for specialty polymers and as a versatile intermediate in fine chemical and pharmaceutical synthesis. Drawing parallels from its well-established analogue, 2-methyloxirane (propylene oxide), this guide explores the prospective applications, synthesis, and polymerization of this compound. This document provides a comprehensive overview of its chemical and physical properties, outlines detailed experimental protocols for its synthesis and polymerization, and presents key data in structured tables for comparative analysis.

Introduction

Epoxides, or oxiranes, are a class of cyclic ethers that serve as highly valuable building blocks in organic synthesis and polymer chemistry due to the reactivity of the strained three-membered ring. While the industrial applications of simpler epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide are well-documented, substituted oxiranes such as this compound offer opportunities for the development of materials with tailored properties. The presence of both an ethyl and a methyl group on the oxirane ring influences its reactivity and the physical characteristics of its derivatives, opening avenues for novel applications in coatings, adhesives, surfactants, and as a key intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1,2-Epoxy-2-methylbutane, 2-Methyl-1-butene (B49056) oxide | [1][2] |

| CAS Number | 30095-63-7 | [1][2] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 75.1 °C at 760 mmHg | [1] |

| Density | 0.858 g/cm³ | [1] |

| Flash Point | -12 °C | [1] |

| Refractive Index | 1.390 - 1.392 | [1] |

| Vapor Pressure | 117 mmHg at 25°C | [1] |

| Solubility | Miscible with most organic solvents. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the epoxidation of its corresponding alkene, 2-methyl-1-butene. Various epoxidation methods are available, with the use of peroxy acids being a common and effective approach.

Experimental Protocol: Epoxidation of 2-Methyl-1-butene

This protocol describes a general procedure for the synthesis of this compound via the epoxidation of 2-methyl-1-butene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

2-Methyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-butene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred alkene solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound.

Potential Industrial Applications

Based on the extensive applications of the structurally similar 2-methyloxirane, this compound is anticipated to be a valuable monomer and intermediate in several industrial domains.

Polymer Synthesis

The primary potential application of this compound lies in its use as a monomer for ring-opening polymerization to produce poly(this compound). This polyether could exhibit unique properties due to the presence of both ethyl and methyl side groups, potentially leading to applications as:

-

Specialty Polyols: For the production of polyurethanes with modified flexibility, hardness, and thermal properties.

-

Surfactants and Emulsifiers: The amphiphilic nature of block copolymers derived from this compound could be utilized in detergents, wetting agents, and emulsifiers.

-

Lubricants and Hydraulic Fluids: The polyether backbone could provide excellent lubricating properties and thermal stability.

-

Adhesives and Sealants: Polymers based on this monomer could be formulated into adhesives and sealants with specific adhesion and flexibility characteristics.

Fine Chemical Synthesis

The strained oxirane ring of this compound is susceptible to nucleophilic attack, making it a versatile intermediate for the synthesis of a wide range of fine chemicals. Ring-opening reactions with various nucleophiles can yield valuable products such as:

-

Diols and Glycol Ethers: Through reaction with water or alcohols, which are used as solvents, coolants, and intermediates.

-

Amino Alcohols: Via reaction with amines, which are precursors for pharmaceuticals, corrosion inhibitors, and surfactants.

-

Thioethers: From reaction with thiols, which have applications in pharmaceuticals and specialty chemicals.

The stereochemistry of the ring-opening can be controlled to produce specific stereoisomers, which is of particular importance in drug development.[4]

Polymerization of this compound

The polymerization of this compound can proceed via either cationic or anionic ring-opening polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures.

Cationic Ring-Opening Polymerization (CROP)

CROP is a common method for the polymerization of epoxides. The mechanism involves the activation of the oxirane oxygen by a cationic initiator, followed by nucleophilic attack of a monomer on the activated propagating chain end.

Experimental Protocol: Cationic Ring-Opening Polymerization

This protocol provides a representative procedure for the cationic ring-opening polymerization of this compound.

Materials:

-

This compound (purified by distillation)

-

Anhydrous dichloromethane (DCM)

-

Initiator (e.g., triflic acid or boron trifluoride etherate)

-

Methanol (for termination)

-

Schlenk flask and vacuum line

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM to a flame-dried Schlenk flask.

-

Add the purified this compound monomer to the solvent.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C).

-

Add the cationic initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

-

Allow the polymerization to proceed for the desired time, with stirring.

-

Terminate the polymerization by adding a small amount of methanol.

-